5-Pyrimidinebutanol
Description
5-Pyrimidinebutanol is a pyrimidine derivative featuring a butanol (-CH₂CH₂CH₂CH₂OH) substituent at the 5-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry, materials science, and coordination chemistry due to their versatile reactivity and ability to participate in hydrogen bonding and π-stacking interactions .
Properties
CAS No. |
88940-76-5 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-pyrimidin-5-ylbutan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h5-7,11H,1-4H2 |
InChI Key |
LKMYTUMPGDDLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Physical Properties
The nature of substituents on the pyrimidine ring significantly influences physical properties. A comparison of 5-Pyrimidinebutanol with halogenated and amino-substituted analogs is outlined below:
Key Observations :
- The butanol chain in this compound enhances hydrophilicity compared to halogenated derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine), which are more lipophilic due to Br/Cl substituents .
Comparison :
- Halogenated derivatives (e.g., bromo/chloro) often require harsh reducing agents, while hydroxylated analogs like this compound may involve milder conditions due to the reactivity of alcohol groups.
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